molecular formula C16H19F2NO B2367364 (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide CAS No. 2035008-15-0

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide

Cat. No.: B2367364
CAS No.: 2035008-15-0
M. Wt: 279.331
InChI Key: RDOFELOZSBDLIE-QXMHVHEDSA-N
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Description

(Z)-N-(4,4-Difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a stereochemically defined acrylamide derivative featuring a 4,4-difluorocyclohexyl group attached to the amide nitrogen, a methyl substituent at the acrylamide’s C2 position, and a phenyl group at C3. The Z-configuration of the α,β-unsaturated carbonyl system is critical, as stereochemistry often influences biological activity and physicochemical properties.

Properties

IUPAC Name

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOFELOZSBDLIE-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenylacrylamide moiety may contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Acrylamide Backbone

  • (Z)-2-Methoxy-N-(4-Methoxyphenyl)-3-Phenylacrylamide (CAS: 1357447-78-9): Structural Differences: Replaces the methyl group at C2 with a methoxy group and substitutes the difluorocyclohexyl with a 4-methoxyphenyl group. The 4-methoxyphenyl group introduces π-π stacking interactions, whereas the difluorocyclohexyl group in the target compound contributes to lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
  • N-Arylmethyl-cis-3-Phenylsulfanylacrylamides (e.g., 4c, 4d, 4f): Structural Differences: Feature a phenylsulfanyl group at C3 instead of phenyl and arylmethyl groups (e.g., 4-methoxyphenylmethyl) on the amide nitrogen. Impact: The sulfanyl group’s sulfur atom may engage in metal coordination or redox activity, unlike the inert phenyl group in the target compound.

Cyclohexyl vs. Aromatic Amide Substituents

  • N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide (Compound 8 in ) :

    • Structural Differences : A carboxamide with a cyclohexyl group and a 4-chlorophenyl hydroxamic acid moiety.
    • Impact : The 4,4-difluorocyclohexyl group in the target compound may confer greater conformational rigidity and fluorophilic interactions compared to the unsubstituted cyclohexyl group. The chlorine in the hydroxamic acid analog introduces electronegativity, whereas fluorine in the target compound enhances lipophilicity and resistance to oxidative metabolism .
  • Crystalline Salts of N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide () :

    • Structural Differences : Shares the 4,4-difluorocyclohexyl moiety but incorporates a benzimidazole core and sulfonamide group.
    • Impact : The difluorocyclohexyl group in both compounds likely improves crystal packing efficiency and thermal stability. However, the benzimidazole-sulfonamide scaffold suggests divergent pharmacological targets (e.g., enzyme inhibition) compared to the acrylamide-based target compound .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

Compound Melting Point (°C) Key Functional Groups Notable Spectral Features (IR/NMR)
N-Arylmethyl-cis-3-Phenylsulfanylacrylamide (4c) 155–156 Sulfanyl, acrylamide IR: C=O stretch ~1650 cm⁻¹; NMR: δ 6.8–7.5 (aromatic H)
(Z)-2-Methoxy-N-(4-Methoxyphenyl)-3-Phenylacrylamide Not reported Methoxy, acrylamide Expected NMR: δ 3.8 (OCH₃), 6.5–7.4 (aromatic H)
Target Compound (Hypothetical) Difluorocyclohexyl, methyl, Z-alkene Predicted IR: C=O ~1680 cm⁻¹; NMR: δ 1.8–2.2 (cyclohexyl H), 2.4 (CH₃)
  • Fluorine Effects : The 4,4-difluorocyclohexyl group would show characteristic ¹⁹F NMR signals near δ -100 to -120 ppm and influence ¹H NMR splitting patterns due to coupling with fluorine .

Biological Activity

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20F2NC_{18}H_{20}F_2N and a specific stereochemistry characterized by the Z configuration. The presence of difluorocyclohexyl and phenyl groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with steroid sulfatase (STS), a target in hormone-dependent cancers .
  • Cell Cycle Arrest : In vitro assays have demonstrated that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is particularly noted in estrogen receptor-positive breast cancer cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various protein targets, indicating potential interactions that could lead to therapeutic effects .

Efficacy in Cell Lines

The biological activity of this compound has been assessed in various cancer cell lines. Below is a summary of findings from relevant studies:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (ER-positive)15.9Estrogen receptor modulation
T47D (ER-positive)8.7Apoptosis induction
MDA-MB-231 (ER-negative)20.5Cell cycle arrest

These results indicate that the compound exhibits varying degrees of potency across different cell lines, highlighting its potential as a selective agent against certain types of breast cancer.

Notable Findings

  • Combination Therapies : Research suggests that combining this compound with existing therapies could enhance efficacy against resistant cancer types.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound may have a favorable safety profile compared to traditional chemotherapeutics.

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